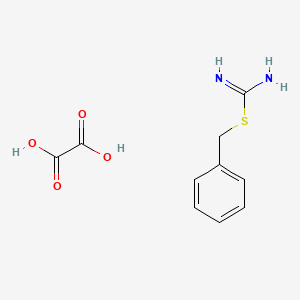
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- can be achieved through several synthetic routes. One common method involves the reaction of pyrrole-2-carboxaldehyde with a suitable pyrrolizine precursor under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as condensation, cyclization, and oxidation .
化学反応の分析
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- can be compared with other pyrrole derivatives such as:
Pyrrole-2-carboxaldehyde: A simpler compound with similar reactivity but lacking the pyrrolizine moiety.
Pyrrole-2-aldehyde: Another related compound with a similar structure but different functional groups.
2-Formylpyrrole: A compound with a formyl group attached to the pyrrole ring, used in various synthetic applications.
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- lies in its fused pyrrole-pyrrolizine structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
60576-10-5 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC名 |
1-(5H-pyrrolizin-3-yl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-9-11-4-2-8-14(11)12-6-5-10-3-1-7-13(10)12/h1-6,8-9H,7H2 |
InChIキー |
CDNKIYBKDCEQSE-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=CC=C(N21)N3C=CC=C3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
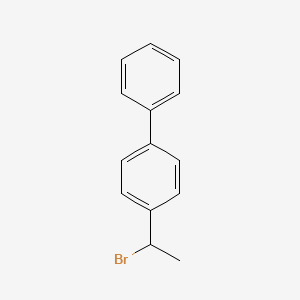
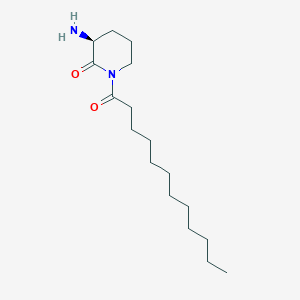
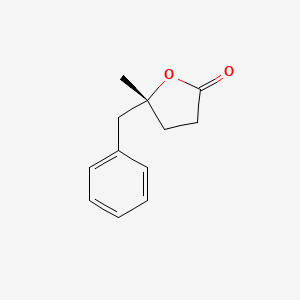
![Dispiro[2.2.2~6~.2~3~]decan-4-one](/img/structure/B14594519.png)
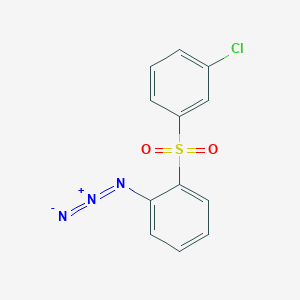
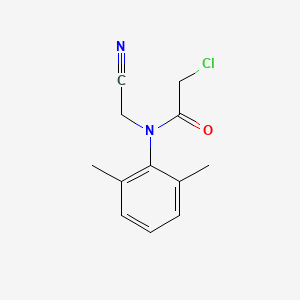
![3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one](/img/structure/B14594534.png)
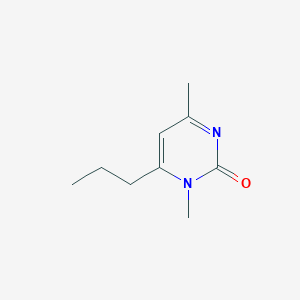

![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)
![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)

